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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the preparation of unilamellar vesicles composed

of 1-oleoyl-2-myristoyl-sn-glycero-3-phosphocholine (18:1-14:0 PC or POPC-MPC). These

vesicles are valuable tools in various research and development applications, including drug

delivery, membrane protein studies, and biophysical characterization of lipid bilayers. The

following sections outline the necessary materials, equipment, and step-by-step procedures for

two common preparation methods: extrusion and sonication, both preceded by the thin-film

hydration method.

Overview of 18:1-14:0 PC
1-Oleoyl-2-myristoyl-sn-glycero-3-phosphocholine is a synthetic phospholipid containing one

unsaturated oleoyl chain (18:1) and one saturated myristoyl chain (14:0). This asymmetry

influences the packing of the lipid bilayers and the physicochemical properties of the resulting

vesicles.

Table 1: Physicochemical Properties of 18:1-14:0 PC

Property Value Reference

Molecular Weight 732.023 g/mol [1]

Phase Transition Temperature

(Tm)
18 - 34 °C [2]
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The phase transition temperature is a critical parameter, as the lipid should be in a fluid (liquid-

crystalline) state during hydration and extrusion to ensure the formation of uniform unilamellar

vesicles.[3]

Experimental Workflow
The general workflow for the preparation of unilamellar vesicles involves three main stages:

preparation of a lipid film, hydration of the film to form multilamellar vesicles (MLVs), and

downsizing of the MLVs to form unilamellar vesicles (LUVs or SUVs).

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4703536/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3044090?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Lipid Film Preparation

Hydration

Downsizing to Unilamellar Vesicles

Dissolve 18:1-14:0 PC
in Organic Solvent

Evaporate Solvent
(Rotary Evaporator or N2 Stream)

Dry Lipid Film
(High Vacuum)

Add Aqueous Buffer
(above Tm)

Vortex/Agitate

Formation of Multilamellar
Vesicles (MLVs)

Extrusion Sonication

Large Unilamellar Vesicles
(LUVs)

Small Unilamellar Vesicles
(SUVs)

Click to download full resolution via product page

Fig. 1: General workflow for the preparation of unilamellar vesicles.
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Detailed Experimental Protocols
Materials and Equipment
Table 2: Materials and Reagents

Material Supplier Example

1-oleoyl-2-myristoyl-sn-glycero-3-

phosphocholine (18:1-14:0 PC)
Avanti Polar Lipids

Chloroform, HPLC grade Fisher Chemical

Methanol, HPLC grade Fisher Chemical

Buffer salts (e.g., HEPES, NaCl, PBS) Sigma-Aldrich

Deionized water (18.2 MΩ·cm) Millipore Milli-Q

Nitrogen or Argon gas, high purity Airgas

Table 3: Equipment
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Equipment Purpose

Rotary evaporator Solvent evaporation

High-vacuum pump Removal of residual solvent

Water bath or heating block Temperature control

Vortex mixer Hydration of lipid film

Mini-extruder Preparation of LUVs

Polycarbonate membranes (e.g., 100 nm pore

size)
Vesicle sizing

Syringes (gas-tight) Lipid handling and extrusion

Bath or probe sonicator Preparation of SUVs

Dynamic Light Scattering (DLS) instrument Vesicle size analysis

Transmission Electron Microscope (TEM) Vesicle morphology analysis

Protocol 1: Preparation of Large Unilamellar Vesicles
(LUVs) by Extrusion
This protocol is adapted from standard extrusion methodologies and is suitable for producing

vesicles with a controlled and relatively narrow size distribution.[4][5]

Step 1: Lipid Film Preparation

Weigh the desired amount of 18:1-14:0 PC powder and transfer it to a round-bottom flask.

Dissolve the lipid in chloroform or a chloroform:methanol (2:1, v/v) mixture to a final

concentration of 10-20 mg/mL. Ensure the lipid is completely dissolved.

Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a

temperature below 40°C until a thin, uniform lipid film is formed on the flask's inner surface.

To remove any residual organic solvent, place the flask on a high-vacuum pump for at least 2

hours, or overnight.
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Step 2: Hydration

Pre-warm the desired aqueous buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4) to a

temperature above the phase transition temperature of 18:1-14:0 PC (e.g., 35-40°C).

Add the warm buffer to the flask containing the dry lipid film to achieve the desired final lipid

concentration (e.g., 1-10 mg/mL).

Hydrate the lipid film by vortexing the flask vigorously for 5-10 minutes. The solution will

appear milky due to the formation of multilamellar vesicles (MLVs).

For optimal hydration, it is recommended to allow the MLV suspension to stand for about 1

hour at a temperature above the Tm, with intermittent vortexing.

Step 3: Extrusion

Assemble the mini-extruder with two stacked polycarbonate membranes of the desired pore

size (e.g., 100 nm).

Pre-heat the extruder assembly to a temperature above the Tm of the lipid (e.g., 35-40°C).

Draw the MLV suspension into a gas-tight syringe and place it in one of the extruder's

syringe holders. Place an empty syringe in the opposing holder.

Pass the lipid suspension back and forth through the membranes for an odd number of

passes (e.g., 11 to 21 times).[4] This ensures that the final vesicle suspension is in the

receiving syringe. The suspension should become progressively clearer as LUVs are formed.

The resulting LUV suspension can be stored at 4°C. For long-term storage, it is crucial to

prevent freezing, which can disrupt the vesicle structure.

Table 4: Typical Parameters for Extrusion of 18:1-14:0 PC LUVs
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Parameter Recommended Value

Lipid Concentration 1 - 10 mg/mL

Hydration/Extrusion Temperature 35 - 40 °C (above Tm)

Membrane Pore Size 100 nm for ~120-140 nm vesicles

Number of Extrusion Passes 11 - 21

Protocol 2: Preparation of Small Unilamellar Vesicles
(SUVs) by Sonication
Sonication is a high-energy method used to produce small unilamellar vesicles, typically in the

range of 15-50 nm in diameter. Both bath and probe sonicators can be used.

Step 1 & 2: Lipid Film Preparation and Hydration

Follow Steps 1 and 2 as described in the extrusion protocol (Section 3.2) to obtain an MLV

suspension.

Step 3: Sonication

Using a Bath Sonicator (recommended for smaller volumes and to minimize contamination):

Transfer the MLV suspension to a glass vial or test tube.

Place the vial in a bath sonicator containing water at a controlled temperature (e.g., room

temperature or slightly above, but be mindful of potential heating during sonication).

Sonicate the suspension until the milky appearance turns to a clear or slightly hazy

solution.[2] This typically takes 10-30 minutes, but the optimal time should be determined

empirically.[2]

Monitor the temperature of the sonicator bath to prevent overheating, which can cause

lipid degradation.

Using a Probe Sonicator (for larger volumes and higher energy input):
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Place the vessel containing the MLV suspension in an ice bath to dissipate heat generated

during sonication.

Immerse the tip of the sonicator probe into the suspension, avoiding contact with the

vessel walls.

Sonicate in pulsed cycles (e.g., 30 seconds on, 30 seconds off) to prevent excessive

heating.[3]

Continue sonication until the solution becomes clear.

After sonication, it may be necessary to centrifuge the sample to remove any titanium

particles shed from the probe tip.

Table 5: General Parameters for Sonication

Parameter Recommended Approach

Lipid Concentration 1 - 5 mg/mL

Temperature Control
Use an ice bath or a temperature-controlled

sonicator bath.

Sonication Time
Empirically determined; monitor solution clarity.

Typically 10-30 minutes.

Sonication Power/Amplitude
Use the lowest setting that achieves vesicle

formation to minimize lipid degradation.

Vesicle Characterization
After preparation, it is essential to characterize the vesicles to ensure they meet the desired

specifications.

Table 6: Characterization Techniques for Unilamellar Vesicles

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4703536/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3044090?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technique Parameter Measured
Expected Results for 18:1-
14:0 PC Vesicles

Dynamic Light Scattering

(DLS)

Hydrodynamic diameter,

Polydispersity Index (PDI)

LUVs (100 nm extrusion):

~110-140 nm diameter, PDI <

0.2. SUVs (sonication): ~20-50

nm diameter, PDI < 0.3.

Transmission Electron

Microscopy (TEM) / Cryo-TEM

Morphology, size, and

lamellarity
Spherical, unilamellar vesicles.

Zeta Potential Analysis Surface charge
Near-neutral for pure 18:1-14:0

PC vesicles in a neutral buffer.

Signaling Pathways and Experimental Logic
The preparation of unilamellar vesicles does not involve signaling pathways in the biological

sense. However, the logical flow of the experimental procedure is critical for obtaining

reproducible results. The following diagram illustrates the decision-making process based on

the desired vesicle characteristics.
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Fig. 2: Logical workflow for selecting a vesicle preparation method.

Conclusion
The protocols described provide a comprehensive guide for the reproducible preparation of

18:1-14:0 PC unilamellar vesicles. By carefully controlling the experimental parameters,

particularly temperature, researchers can reliably produce LUVs and SUVs suitable for a wide

range of scientific applications. Subsequent characterization is crucial to confirm the quality

and properties of the prepared vesicles.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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